N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered ring containing an oxygen atom The compound also features a methoxybenzyl group and a carboxamide functional group
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.
Mode of Action
As an agonist, this compound binds to the 5-HT 2A/2C receptors, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that lead to the activation of these receptors .
Biochemical Pathways
The activation of 5-HT 2A/2C receptors by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, reward processing, and cognitive functions.
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of 5-HT 2A/2C receptors by this compound leads to a variety of molecular and cellular effects. For instance, it has been reported to induce hallucinogenic activity, impact short-term memory, and affect locomotion . Moreover, it may also induce anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through an intramolecular cyclization reaction of a substituted benzaldehyde. This reaction often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a methoxybenzyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction. This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in assays to investigate its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It is being investigated for its ability to modulate biological pathways involved in diseases.
Industry: The compound is used in the development of new chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): This compound is a potent serotonin receptor agonist with hallucinogenic properties. It differs from this compound in its chemical structure and biological activity.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another serotonin receptor agonist, 25B-NBOMe has similar hallucinogenic effects but differs in its substitution pattern on the phenethylamine backbone.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): This compound also acts on serotonin receptors and has psychoactive effects. It is structurally similar to 25I-NBOMe and 25B-NBOMe but with a chlorine substituent.
The uniqueness of this compound lies in its benzoxepine ring system, which distinguishes it from the phenethylamine-based NBOMe compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJDFADXQODINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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